7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C24H20O3. It is a member of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the reaction of 2-methylphenol with 3-phenylchromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
7-((2-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-[(2-methylphenyl)methoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16-7-5-6-10-18(16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)17-8-3-2-4-9-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKSFAHQRKAKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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